molecular formula C25H29FN2O3S B2639649 3-(4-Ethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one CAS No. 892769-99-2

3-(4-Ethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2639649
CAS No.: 892769-99-2
M. Wt: 456.58
InChI Key: OFHDCRJAWKNXGY-UHFFFAOYSA-N
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Description

The compound is a quinolinone derivative, which is a type of nitrogen-containing heterocyclic compound. Quinolinones are often found in various pharmaceuticals and exhibit a wide range of biological activities .


Molecular Structure Analysis

The compound contains several functional groups, including a quinolinone, a piperidine ring, and a benzenesulfonyl group. These groups could potentially influence the compound’s reactivity and biological activity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. For example, piperidine derivatives are known to participate in intra- and intermolecular reactions leading to the formation of various substituted piperidines .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the piperidine ring could influence the compound’s solubility and reactivity .

Scientific Research Applications

Metabolite Identification and Transporter-Mediated Excretion

3-(4-Ethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is structurally related to certain fluoroquinolones, a class of compounds often investigated for their metabolites and excretion pathways. For instance, studies have identified metabolites of related fluoroquinolones in human urine, plasma, and feces, using techniques like radio-high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry. This research is crucial for understanding the excretion and metabolism of these compounds, particularly their interaction with renal and hepatic uptake transporters like human organic cation transporter (OCT) and organic anion transporter (OAT) (Umehara et al., 2009).

Antibacterial Activity

Fluoroquinolone derivatives, to which this compound is structurally related, have been synthesized and evaluated for their antibacterial activities. Studies have shown that these compounds, such as N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates, demonstrate significant antibacterial effects against various bacterial strains, including E. coli and S. aureus. Such research underpins the potential of these compounds in developing new antibacterial agents (Sharma & Jain, 2008).

Antimycobacterial Activities

Similar to the above, novel fluoroquinolones have been synthesized and assessed for their antimycobacterial activities. They have shown efficacy against Mycobacterium tuberculosis, including multi-drug resistant strains, both in vitro and in vivo. This highlights their potential use in treating tuberculosis and related infections (Senthilkumar et al., 2009).

Structural and Spectral Analysis

Structural characterization of related compounds, such as ciprofloxacin and norfloxacin derivatives, has been conducted through various analytical and spectral studies. These analyses provide insights into the chemical structure and properties of fluoroquinolones, which are essential for understanding their interaction with biological systems and their potential therapeutic applications (Yadav & Joshi, 2008).

Corrosion Inhibition

Research on piperidine derivatives, structurally related to fluoroquinolones, has explored their use as corrosion inhibitors. Quantum chemical calculations and molecular dynamics simulations have been employed to predict the inhibition efficiencies of these compounds on iron corrosion, a novel application that extends beyond the biomedical field (Kaya et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, many quinolinone derivatives are known to interact with various enzymes and receptors in the body .

Future Directions

Future research could involve further exploration of the compound’s synthesis, properties, and potential biological activities. This could include testing the compound in various biological assays and optimizing its synthesis .

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-6-fluoro-7-piperidin-1-yl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O3S/c1-3-12-28-17-24(32(30,31)19-10-8-18(4-2)9-11-19)25(29)20-15-21(26)23(16-22(20)28)27-13-6-5-7-14-27/h8-11,15-17H,3-7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHDCRJAWKNXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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